

# Technical Whitepaper: N-Chloro-2-fluorobenzamide (CAS 446-23-1)

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Benzamide, N-chloro-2-fluoro-*

CAS No.: 446-23-1

Cat. No.: B13661240

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## Executive Summary

N-Chloro-2-fluorobenzamide (CAS 446-23-1) is a specialized N-haloamide intermediate primarily utilized in the synthesis of 2-fluoroaniline derivatives via the Hofmann Rearrangement. As an electrophilic chlorine source and a pre-activated amide, it serves as a critical junction in the synthesis of fluorinated pharmaceutical scaffolds, particularly benzodiazepines and fluorinated heterocycles. This guide details its physicochemical profile, synthesis protocols, mechanistic pathways, and strict safety handling requirements due to the thermal instability inherent to the N–Cl bond.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7]

Property	Data
Chemical Name	N-Chloro-2-fluorobenzamide
CAS Number	446-23-1
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClFNO
Molecular Weight	173.57 g/mol
Structure Description	Benzamide core substituted with a fluorine atom at the ortho position and a chlorine atom on the nitrogen.
Physical State	White to off-white crystalline solid (typically).
Solubility	Soluble in polar organic solvents (MeOH, EtOH, DMF, CH <sub>2</sub> Cl <sub>2</sub> ). Sparingly soluble in water.[1]
Melting Point	Note: Thermally Unstable. Typically decomposes near melting point. Literature values for analogous N-chlorobenzamides range from 110–140°C (dec).
Reactivity Class	N-Haloamide; Oxidizing Agent; Electrophile.

## Synthesis & Production Protocols

The synthesis of N-chloro-2-fluorobenzamide is achieved through the oxidative chlorination of the parent amide, 2-fluorobenzamide. Two primary methodologies are recommended based on scale and "green chemistry" requirements.

### Method A: Trichloroisocyanuric Acid (TCCA) Protocol (Recommended)

This method is preferred for laboratory scale due to high atom economy and ease of workup.

- Reagents: 2-Fluorobenzamide (1.0 eq), Trichloroisocyanuric Acid (0.34 eq), Methanol.
- Mechanism: TCCA acts as a positive chlorine source, transferring Cl<sup>+</sup> to the amide nitrogen.

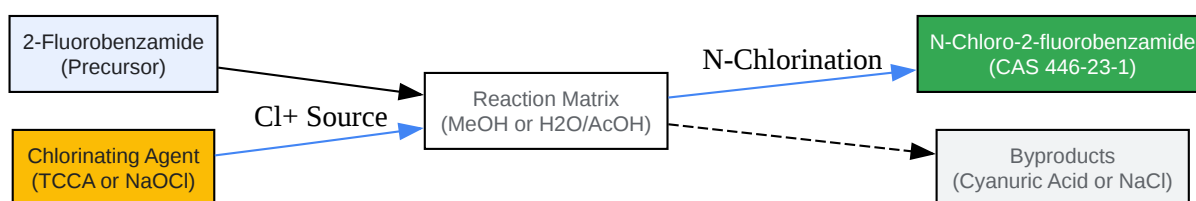
- Protocol:
  - Dissolve 2-fluorobenzamide in Methanol at room temperature.
  - Slowly add TCCA (0.34 eq) to the stirring solution. Caution: Exothermic.
  - Stir for 1–2 hours. The byproduct, cyanuric acid, precipitates out.
  - Filtration: Filter off the solid cyanuric acid.
  - Isolation: Concentrate the filtrate under reduced pressure (keep bath < 35°C) to yield the crude N-chloroamide.
  - Purification: Recrystallization from CH<sub>2</sub>Cl<sub>2</sub>/Hexane if necessary.

## Method B: Sodium Hypochlorite (Bleach) / Acid Protocol

Classic Hofmann reagent generation, often performed in situ.

- Reagents: 2-Fluorobenzamide, NaOCl (10–13% aq), Acetic Acid.
- Protocol:
  - Suspend 2-fluorobenzamide in water.
  - Add NaOCl solution slowly at 0°C.
  - Acidify carefully with dilute acetic acid to precipitate the N-chloro derivative.
  - Filter and dry under vacuum in the dark. Do not heat.

## Synthesis Workflow Visualization



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Caption: Synthetic pathway for the production of N-chloro-2-fluorobenzamide via oxidative chlorination.

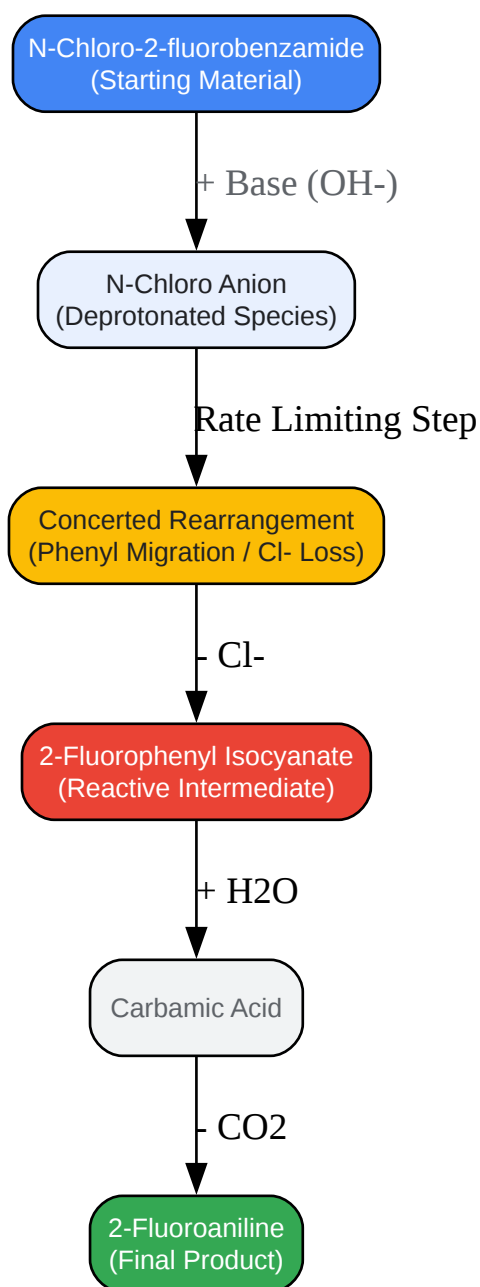
## Mechanistic Chemistry: The Hofmann Rearrangement

The primary utility of CAS 446-23-1 is as the isolated intermediate in the Hofmann Rearrangement. While the classic Hofmann reaction often proceeds directly from amide to amine in one pot, isolating the N-chloro species allows for controlled rearrangement, which is critical when the substrate contains sensitive ortho-substituents like fluorine.

### Reaction Pathway[1][8][9][10][11]

- Deprotonation: Base removes the remaining proton from the N-chloroamide nitrogen.
- Rearrangement: The resulting anion undergoes a concerted 1,2-shift. The phenyl group migrates to the nitrogen while the chloride leaves. This is the rate-determining step.
- Isocyanate Formation: The rearrangement yields an isocyanate intermediate.[2][3]
- Hydrolysis: The isocyanate reacts with water to form a carbamic acid, which spontaneously decarboxylates to 2-fluoroaniline.

### Mechanism Diagram[1][10][12]



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Caption: Step-wise mechanism of the Hofmann Rearrangement utilizing N-chloro-2-fluorobenzamide.

## Applications in Drug Development

### Precursor to 2-Fluoroaniline

The 2-fluoroaniline moiety is a "privileged structure" in medicinal chemistry, appearing in:

- Benzodiazepines: Synthesis of flurazepam and midazolam analogs often requires 2-fluoroaniline derivatives.
- Kinase Inhibitors: Fluorine substitution at the ortho position modulates metabolic stability (blocking P450 oxidation sites) and alters the electronic properties of the aniline ring.

## Electrophilic Amidating Reagent

Beyond rearrangement, N-chloro-2-fluorobenzamide can serve as a reagent for:

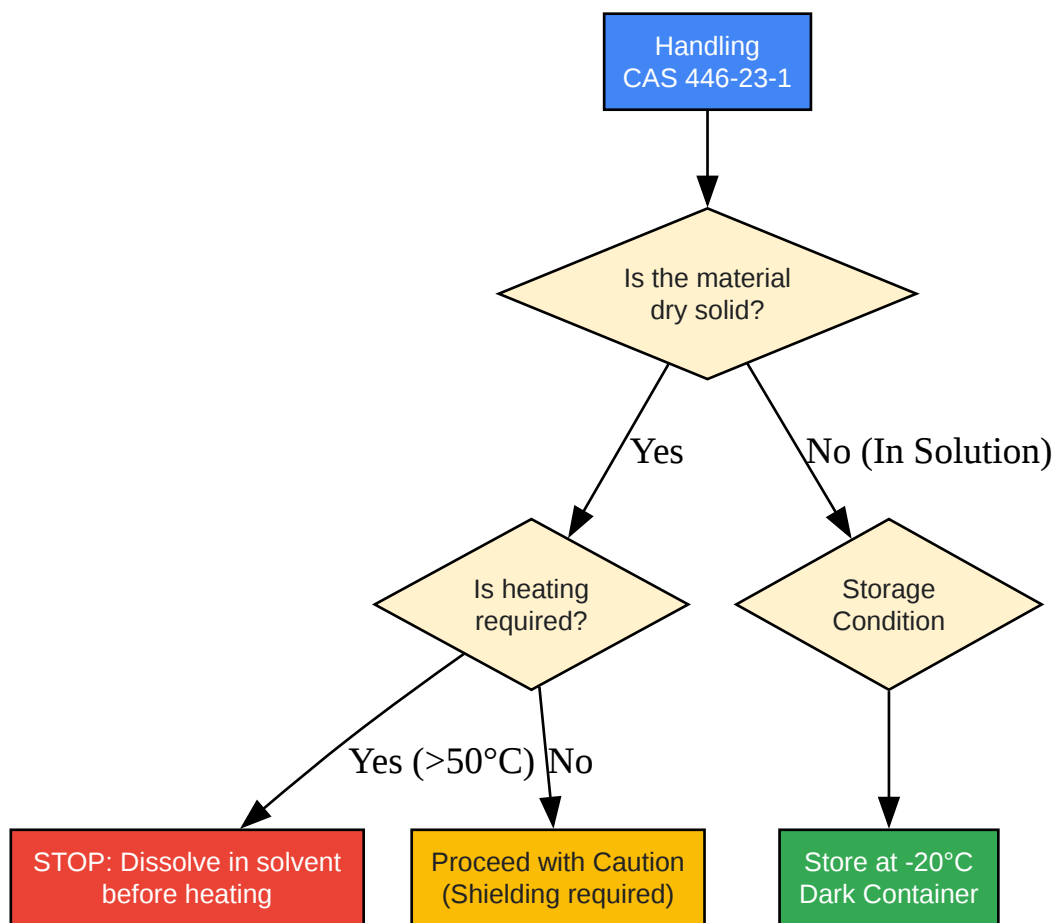
- C-H Activation: Directing group-assisted chlorination of aromatic rings.
- Radical Precursors: Under photolytic conditions, the N-Cl bond can undergo homolysis to generate amidyl radicals for intramolecular cyclization.

## Safety & Handling Protocols

CRITICAL WARNING: N-Haloamides are potentially explosive and thermally unstable.

Hazard Category	Description	Mitigation
Thermal Instability	The N-Cl bond is weak (~45-50 kcal/mol). Heating dry solid >100°C can cause rapid decomposition.	Do not heat dry. Store at -20°C. Perform reactions below 40°C unless controlled.
Oxidizing Power	Reacts violently with strong reducing agents and organic materials.	Keep away from metal powders, amines, and sulfur compounds.
Toxicity	Potential skin and eye irritant; liberates Cl <sub>2</sub> /HCl upon hydrolysis.	Use full PPE (Gloves, Goggles, Fume Hood).

## Handling Decision Tree



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Caption: Safety decision logic for handling and storage of N-chloro-2-fluorobenzamide.

## References

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